4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile
Description
This compound is a nitrile-functionalized pyrazole derivative with a nitro group at the 4-position of the pyrazole ring.
Properties
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)acetyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c13-5-9-1-3-10(4-2-9)12(17)8-15-7-11(6-14-15)16(18)19/h1-4,6-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBMPOIRBGXNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Benzonitrile: The final step involves coupling the pyrazole derivative with benzonitrile under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: 4-[2-(4-Amino-1H-pyrazol-1-yl)acetyl]benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hypothetical comparisons might include:
Table 1: Structural and Functional Comparisons
Key Findings
- Electronic Effects: The nitro group in the target compound may reduce basicity compared to amino-substituted analogs, affecting binding affinity in biological systems.
- Hydrogen Bonding: Unlike carboxylic acid derivatives (e.g., 4-Nitro-1H-pyrazole-1-acetic acid), the benzonitrile group lacks proton donors, limiting classical hydrogen bonding but enabling dipole interactions or π-π stacking .
- Crystallographic Data: If available, SHELXL refinement could highlight differences in molecular packing compared to non-acetylated pyrazole derivatives.
Research Challenges and Opportunities
- Synthetic Complexity : The acetyl spacer may introduce conformational flexibility, complicating crystallization (a challenge addressable via SHELX utilities ).
- Unresolved Questions : The role of the nitrile group in supramolecular assembly remains underexplored; graph set analysis could clarify its interaction motifs.
Biological Activity
4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is a chemical compound that has gained attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a benzonitrile moiety and a nitro-substituted pyrazole, which are known to influence various biological interactions.
Chemical Structure
The molecular formula of 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is , with a molecular weight of 256.22 g/mol. The presence of the nitro group and the acetylated pyrazole contributes to its unique reactivity and biological properties.
Antitumor Activity
Research indicates that compounds with similar structures to 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile exhibit significant antitumor activities. Pyrazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, making them potential candidates for cancer therapeutics .
| Compound | Target Enzyme | Activity |
|---|---|---|
| 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile | BRAF(V600E) | Inhibitory |
| 3-Amino-1H-pyrazole derivatives | EGFR | Inhibitory |
Anti-inflammatory Properties
Compounds similar to this pyrazole derivative have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects are crucial in managing conditions characterized by chronic inflammation .
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. For instance, certain pyrazole compounds have been effective against both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .
Molecular Docking Studies
Molecular docking studies suggest that 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile can effectively bind to specific biological macromolecules, which may alter their activity. Such interactions are critical for understanding its therapeutic potential and guiding further drug development.
Case Studies
Case Study 1: Antitumor Evaluation
A series of experiments were conducted to evaluate the antitumor efficacy of pyrazole derivatives, including 4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects at low micromolar concentrations.
Case Study 2: Anti-inflammatory Assessment
In vivo studies assessed the anti-inflammatory properties of similar compounds. The results indicated a marked reduction in edema in animal models treated with pyrazole derivatives, supporting their potential use in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
